

# Independent Validation of GTx-024 (Enobosarm) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings for GTx-024 (enobosarm), a selective androgen receptor modulator (SARM), with alternative therapeutic approaches for muscle wasting conditions. The information is compiled from peer-reviewed journals and clinical trial data to support independent validation and inform future research and development.

### Data Presentation: Quantitative Comparison of GTx-024 Efficacy

The following tables summarize the key quantitative outcomes from pivotal clinical trials of GTx-024 across different patient populations.



| Trial                   | Patient<br>Population                                                                   | Treatment<br>Group    | Change in<br>Lean<br>Body<br>Mass<br>(LBM) | Change in<br>Fat Mass                 | Change in Physical Function (Stair Climb Power)                | Citation |
|-------------------------|-----------------------------------------------------------------------------------------|-----------------------|--------------------------------------------|---------------------------------------|----------------------------------------------------------------|----------|
| Phase 2                 | Healthy elderly men (>60 years) and postmenop ausal women                               | GTx-024 (3<br>mg/day) | +1.3 kg (p<br>< 0.001 vs.<br>placebo)      | -0.6 kg (p =<br>0.049 vs.<br>placebo) | Statistically significant improveme nt (p = 0.013 vs. placebo) | [1][2]   |
| Placebo                 | -                                                                                       | -                     | -                                          | [1][2]                                |                                                                |          |
| Phase 3<br>(POWER<br>1) | Advanced Non-Small Cell Lung Cancer (NSCLC) patients on platinum + taxane chemother apy | GTx-024 (3<br>mg/day) | LBM<br>responder<br>rate: 41.9%            | Not<br>Reported                       | SCP<br>responder<br>rate: 29.4%                                | [3][4]   |
| Placebo                 | LBM<br>responder<br>rate: 30.4%                                                         | Not<br>Reported       | SCP<br>responder<br>rate: 24.2%            | [3][4]                                |                                                                |          |
| Phase 3<br>(POWER<br>2) | Advanced NSCLC patients on platinum + non-taxane chemother apy                          | GTx-024 (3<br>mg/day) | LBM<br>responder<br>rate: 46.5%            | Not<br>Reported                       | SCP<br>responder<br>rate: 19.5%                                | [3][4]   |



| Placebo                      | LBM<br>responder<br>rate: 37.9%                                           | Not<br>Reported                            | SCP<br>responder<br>rate: 24.8%                                               | [3][4]                                                |                                                               |        |
|------------------------------|---------------------------------------------------------------------------|--------------------------------------------|-------------------------------------------------------------------------------|-------------------------------------------------------|---------------------------------------------------------------|--------|
| Phase 2b<br>(QUALITY)        | Overweight or obese older adults (≥60 years) on semaglutid e (a GLP-1 RA) | GTx-024 (3<br>mg/day) +<br>Semaglutid<br>e | 71% relative reduction in lean mass loss (p=0.002 vs. placebo + semaglutid e) | 27% greater fat mass loss than placebo + semaglutid e | 54.5% fewer patients with a ≥10% decline in stair climb power | [5][6] |
| Placebo +<br>Semaglutid<br>e | -                                                                         | -                                          | -                                                                             | [5][6]                                                |                                                               |        |

#### **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to allow for replication and independent validation.

## Phase 2 Trial in Healthy Elderly and Postmenopausal Women

- Study Design: A 12-week, double-blind, placebo-controlled trial.[1]
- Participants: 120 healthy elderly men (>60 years of age) and postmenopausal women.[1]
- Intervention: Oral administration of GTx-024 (0.1, 0.3, 1, or 3 mg) or placebo once daily for 86 days.[2]
- Primary Endpoint Measurement (Lean Body Mass):
  - Method: Dual-energy X-ray absorptiometry (DXA).[1][7] DXA is a three-compartment method that measures lean soft tissue, fat mass, and bone mineral content.[7]



Appendicular lean soft tissue (ALST) is often used as a surrogate for skeletal muscle mass, as approximately 75% of whole-body skeletal muscle is in the limbs.[7]

- Procedure: Whole-body scans are performed with the subject in a supine position.
   Standardized protocols are followed for patient positioning and data analysis to ensure consistency.[8]
- Secondary Endpoint Measurement (Physical Function):
  - Method: Stair Climb Power Test.[1]
  - Procedure: Participants are instructed to ascend a 12-step staircase as quickly as possible without assistance.[9] The time taken to complete the ascent is measured using an electronic timing system.[9] Stair climb power is calculated based on the participant's body mass, the total vertical distance of the stairs, and the time of ascent.[9]

## Phase 3 POWER Trials in Non-Small Cell Lung Cancer (NSCLC) Patients

- Study Design: Two Phase 3, randomized, double-blind, placebo-controlled trials (POWER 1 and POWER 2).[3]
- Participants: Patients with stage III or IV NSCLC initiating first-line chemotherapy.[3]
- Intervention: Oral daily doses of GTx-024 (3 mg) or placebo in conjunction with standard platinum doublet chemotherapy.[3]
- Co-Primary Endpoint Measurement:
  - Lean Body Mass (LBM): Assessed by DXA at baseline and day 84.[3] A "responder" was defined as a patient who maintained or increased their LBM from baseline.[3]
  - Physical Function: Measured by the Stair Climb Power test at baseline and day 84.[3] A
     "responder" was defined as a patient with a 10% or greater improvement in stair climb
     power.[3]



## Phase 2b QUALITY Trial in Patients on GLP-1 Receptor Agonists

- Study Design: A multicenter, double-blind, placebo-controlled, randomized, dose-finding clinical trial.[6]
- Participants: Older adults (≥60 years of age) with overweight or obesity receiving semaglutide for weight reduction.[6]
- Intervention: Enobosarm (3 mg or 6 mg) or placebo administered daily for 16 weeks, in addition to semaglutide.[6]
- Primary Endpoint Measurement (Lean Body Mass): Assessed by DXA from baseline to 16 weeks.[6]
- Key Secondary Endpoint Measurement (Physical Function): Assessed by the Stair Climb
   Test at baseline and 16 weeks.[6]

# Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of GTx-024 and a typical clinical trial workflow.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Experimental drug improves muscle strength among male cancer patients | EurekAlert! [eurekalert.org]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. Estimation of Lean Soft Tissue by Dual-Energy X-Ray Absorptiometry as a Surrogate for Muscle Mass in Health, Obesity, and Sarcopenia | Springer Nature Experiments [experiments.springernature.com]
- 8. A Brief Review of the Literature for Published Dual-Energy X-Ray Absorptiometry Protocols for Athletes PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Stair Climb Power Test as an Efficacy Outcome in Randomized Trials of Function Promoting Therapies in Older Men PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of GTx-024 (Enobosarm) Research Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603851#independent-validation-of-published-gtx-024-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com